molecular formula C18H17FN2O3 B10798397 Ethyl 2-[1-(4-fluorophenyl)-2,5-dimethylpyrrol-3-yl]-1,3-oxazole-4-carboxylate

Ethyl 2-[1-(4-fluorophenyl)-2,5-dimethylpyrrol-3-yl]-1,3-oxazole-4-carboxylate

Cat. No.: B10798397
M. Wt: 328.3 g/mol
InChI Key: RFFSPTHAPOPEOX-UHFFFAOYSA-N
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Description

OSM-S-247: is a compound that belongs to the aminothienopyrimidine series, which has been explored for its potential in treating malaria. This compound is part of the Open Source Malaria project, which aims to develop new antimalarial drugs through open-source collaboration .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of OSM-S-247 involves the construction of the thienopyrimidine scaffold. This process typically includes the halogenation of the aminothienopyrimidine scaffold, followed by the generation of the boronate ester . The reaction conditions often involve the use of boronic acids and other reagents that facilitate the formation of the desired compound.

Industrial Production Methods: While specific industrial production methods for OSM-S-247 are not well-documented, the general approach would involve scaling up the synthetic routes used in laboratory settings. This would include optimizing reaction conditions to ensure high yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions: OSM-S-247 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions:

    Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halogens and nucleophiles.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may yield reduced derivatives of OSM-S-247.

Scientific Research Applications

Chemistry: OSM-S-247 is used in the study of synthetic organic chemistry, particularly in the development of new synthetic routes and reaction mechanisms .

Biology: In biological research, OSM-S-247 is studied for its potential antimalarial properties. It has shown promise in inhibiting the growth of malaria parasites in laboratory settings .

Medicine: The compound is being explored as a potential antimalarial drug. Its efficacy and safety are being evaluated through various preclinical and clinical studies .

Industry: In the pharmaceutical industry, OSM-S-247 is of interest for its potential to be developed into a new antimalarial medication. Its open-source nature allows for collaborative research and development efforts .

Mechanism of Action

The exact mechanism of action of OSM-S-247 is not fully understood. it is believed to target specific molecular pathways involved in the growth and replication of malaria parasites. The compound may interfere with the parasite’s ability to synthesize essential proteins or disrupt its metabolic processes .

Properties

Molecular Formula

C18H17FN2O3

Molecular Weight

328.3 g/mol

IUPAC Name

ethyl 2-[1-(4-fluorophenyl)-2,5-dimethylpyrrol-3-yl]-1,3-oxazole-4-carboxylate

InChI

InChI=1S/C18H17FN2O3/c1-4-23-18(22)16-10-24-17(20-16)15-9-11(2)21(12(15)3)14-7-5-13(19)6-8-14/h5-10H,4H2,1-3H3

InChI Key

RFFSPTHAPOPEOX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=COC(=N1)C2=C(N(C(=C2)C)C3=CC=C(C=C3)F)C

Origin of Product

United States

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